molecular formula C24H25N3O3 B5517614 1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine

1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine

Cat. No. B5517614
M. Wt: 403.5 g/mol
InChI Key: UVTPIKIIIHWDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including the cyclization of phenylethylaminophtalides with polyphosphoric acid, characterized by X-ray diffraction and NMR assignments. Theoretical studies using DFT methods help understand the reactivity and structural characteristics of these compounds (Sobarzo-Sánchez, Castedo, & Fuente, 2006). Isoxazole derivatives, synthesized via the interaction of various precursors in chloroform followed by oxidative conditions, are studied for their potential pharmacological applications, highlighting the versatility of these synthetic approaches (Abad et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline and isoxazole derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the conformational preferences and electronic properties of the molecules, contributing to a deeper understanding of their reactivity and interaction potential. For example, the structural analysis of novel isoxazolequinoxaline derivatives provided insights into their stability and interaction patterns, which are crucial for their biological activity (Abad et al., 2021).

Chemical Reactions and Properties

Quinoline and isoxazole compounds participate in various chemical reactions, including Friedländer condensation and oxidative cyclization, leading to diverse structural motifs. These reactions are influenced by the electronic and steric properties of the substrates, as well as the reaction conditions. The chemical properties, such as reactivity towards electrophiles and nucleophiles, are governed by the electronic distribution within the molecules, providing a basis for the synthesis of complex derivatives with desired functional groups (Faizi et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, such as isoxazolequinoxaline derivatives, highlights the ongoing research in creating compounds with significant anti-cancer properties. These compounds are synthesized through various chemical reactions, involving stirring of precursor compounds in chloroform and sodium hypochlorite, followed by crystallization. The structural confirmation through techniques like single crystal X-ray diffraction, DFT calculations, and Hirshfeld surface studies provides insights into their molecular packing and interaction energies, predicting their stability and potential biological activities (Abad et al., 2021).

Antitumor and Antiviral Applications

Compounds related to 1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine have been evaluated for their antitumor and antiviral activities. For example, the synthesis of isoxazolo[5,4‐b]pyridines and related compounds has been pursued for potential antitumor evaluations. These syntheses are achieved through reactions with α,β‐unsaturated ketones, leading to the formation of isoxazolo[5,4‐b]quinoline derivatives. Some of these compounds have shown promising antitumor properties upon evaluation (Hamama et al., 2012). Additionally, (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation have displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).

Metabolic Activation and Mutagenicity Studies

Research into the metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon has provided insights into the biochemical interactions and potential risks associated with similar compounds. These studies involve the N-hydroxylation of aromatic amines, highlighting the complex interactions within biological systems that can lead to carcinogenic outcomes (Turesky et al., 1991). Such research underscores the importance of understanding the biochemical pathways and mutagenic potential of these compounds to assess their safety and therapeutic viability.

properties

IUPAC Name

N-[[5,8-dimethoxy-2-(3-methylphenyl)quinolin-3-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-6-5-7-17(12-16)23-18(14-27(2)15-19-10-11-30-26-19)13-20-21(28-3)8-9-22(29-4)24(20)25-23/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTPIKIIIHWDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C=C2CN(C)CC4=NOC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.